molecular formula C21H19FN2O3S B4869362 3-fluoro-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}benzamide

3-fluoro-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}benzamide

Cat. No.: B4869362
M. Wt: 398.5 g/mol
InChI Key: IIULDFKBYSRCMB-UHFFFAOYSA-N
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Description

3-fluoro-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}benzamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a fluorine atom, a sulfamoyl group, and a phenylethyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}benzamide typically involves multiple steps, including the introduction of the fluorine atom, the formation of the sulfamoyl group, and the attachment of the phenylethyl group. One common method involves the reaction of 3-fluorobenzoic acid with 4-aminobenzenesulfonamide in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the intermediate product. This intermediate is then reacted with phenethylamine under suitable conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance yield and purity. Purification methods such as recrystallization and chromatography are commonly employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

3-fluoro-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}benzamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-fluoro-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}benzamide
  • 3-fluoro-N-{4-[(2-furylmethyl)sulfamoyl]phenyl}benzamide
  • 3-fluoro-N-{4-[(4-methyl-2-pyrimidinyl)sulfamoyl]phenyl}benzamide

Uniqueness

3-fluoro-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}benzamide is unique due to the presence of the fluorine atom and the specific arrangement of functional groups, which confer distinct chemical properties and biological activities. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-fluoro-N-[4-(2-phenylethylsulfamoyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O3S/c22-18-8-4-7-17(15-18)21(25)24-19-9-11-20(12-10-19)28(26,27)23-14-13-16-5-2-1-3-6-16/h1-12,15,23H,13-14H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIULDFKBYSRCMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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